molecular formula C18H14N6O3 B2767631 6-(3-nitrobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892480-22-7

6-(3-nitrobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2767631
CAS RN: 892480-22-7
M. Wt: 362.349
InChI Key: UXVYRXCOWHCFKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,2,3-Triazoles, also known as vicinal triazoles, are usually prepared following (3+2) cycloaddition protocols . A common technique for unsubstituted triazoles is the Huisgen azide-alkyne 1,3-dipolar cycloaddition: an azide and an alkyne react at high temperature to form a ring .


Molecular Structure Analysis

There are four triazole isomers, which are conventionally divided into two pairs of tautomers . In the 1,2,3-triazoles, the three nitrogen atoms are adjacent; in the 1,2,4-triazoles, an interstitial carbon separates out one nitrogen atom .


Chemical Reactions Analysis

Triazoles are also useful in bioorthogonal chemistry, because the large number of nitrogen atoms causes triazoles to react similar to azides .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectroscopic Characterization : A novel derivative of pyrimidine featuring the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized, characterized by X-ray single crystal diffraction, and various spectroscopic techniques. This research highlights the importance of structural analysis in understanding the properties of such compounds (Lahmidi et al., 2019).
  • Nitration and Fused Azolo[1,5-a]pteridines : Investigation into the nitration of azolo[1,5-a]pyrimidin-7-amines revealed the conditions under which nitration products form, leading to a series of 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines. This work is pivotal for the development of new synthetic pathways for triazolopyrimidines and related compounds (Gazizov et al., 2020).

Biological Activities

  • Antibacterial Activity : Compounds synthesized from pyrimidine derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing the potential of these compounds in medical applications (Lahmidi et al., 2019).
  • Antimicrobial Activities : Another study on thieno and furopyrimidine derivatives revealed their antimicrobial efficacy, further emphasizing the role of triazolopyrimidines in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).

Advanced Applications

  • Antitumor and Antiviral Activities : Research has also been conducted on the antitumor and antiviral potential of certain triazolopyrimidine derivatives. This underscores the compound's relevance in pharmacological research aimed at discovering new therapeutic agents (Islam, Ashida, & Nagamatsu, 2008).

Computational Studies

  • Molecular Docking Simulation : Computational studies, including molecular docking simulations, have been utilized to explore the interaction of triazolopyrimidine derivatives with viral enzymes, suggesting their potential application in antiviral therapy (El Sayed & Abdelrehim, 2021).

Mechanism of Action

The mechanism of action of triazoles largely depends on their specific structure and the context in which they are used. For instance, many triazoles have antifungal effects .

Future Directions

The future directions of triazole research could involve exploring their potential uses in various fields such as materials (polymers), agricultural chemicals, pharmaceuticals, photoactive chemicals, and dyes .

properties

IUPAC Name

3-(4-methylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3/c1-12-5-7-14(8-6-12)23-17-16(20-21-23)18(25)22(11-19-17)10-13-3-2-4-15(9-13)24(26)27/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVYRXCOWHCFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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